N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
This compound belongs to the pyrazolo-pyrimidine class, characterized by a fused bicyclic core (pyrazolo[4,3-d]pyrimidin-7-one) with diverse substituents. Key structural features include:
- Position 1: Ethyl group (1-ethyl).
- Position 3: Methyl group (3-methyl).
- Position 5: Sulfanylacetamide moiety linked to a 3,4-dimethylphenyl group.
- Position 6: Furan-2-ylmethyl substitution.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-5-28-21-20(16(4)26-28)25-23(27(22(21)30)12-18-7-6-10-31-18)32-13-19(29)24-17-9-8-14(2)15(3)11-17/h6-11H,5,12-13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYCPHMFKMYUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multiple steps. The process begins with the preparation of the core pyrazolo[4,3-d]pyrimidine structure, followed by the introduction of the furan-2-ylmethyl and 3,4-dimethylphenyl groups. The final step involves the formation of the thioacetamide linkage under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory response.
Mechanism of Action:
The inhibition of COX enzymes leads to a reduction in the production of prostaglandin E2 (PGE2), a significant mediator in inflammation. This mechanism is crucial for developing new anti-inflammatory drugs that can mitigate conditions such as arthritis and other inflammatory diseases.
In vitro Studies:
Research indicates that derivatives of this compound exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, some derivatives have demonstrated IC50 values as low as 0.04 μmol, indicating potent anti-inflammatory effects .
Anticancer Activity
The compound also shows promise in cancer research due to its ability to target specific pathways involved in tumor growth and proliferation.
Targeted Mechanisms:
Studies suggest that the pyrazolo[4,3-d]pyrimidine structure may interact with various cellular targets involved in cancer cell signaling pathways. This interaction can lead to apoptosis (programmed cell death) in certain cancer cell lines.
Case Studies:
Several preclinical studies have reported the efficacy of similar compounds in reducing tumor size and inhibiting metastasis in animal models. These findings support further investigation into its potential as an anticancer therapeutic agent.
Structure-Activity Relationship (SAR)
The biological efficacy of N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can be attributed to its unique structural components:
Key Structural Features:
- Sulfanyl Group: Essential for biological interactions.
- Acetamide Functional Group: Enhances solubility and bioavailability.
- Aromatic Rings: Improve membrane permeability and binding affinity to biological targets.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific biological target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Molecular networking and Tanimoto coefficients (0.5–1.0) were used to cluster analogs (Table 1). Key analogs include:
Key Observations :
- Core Flexibility : The pyrazolo[4,3-d]pyrimidin-7-one core in the target compound and allows for consistent hydrogen bonding, while pyrazolo[3,4-d]pyrimidine (e.g., ) introduces steric bulk from chromen groups.
- R6 Substituents : The furan-2-ylmethyl group in the target compound may enhance π-π stacking compared to 4-fluorobenzyl in , but reduces lipophilicity (cLogP: 3.2 vs. 3.8) .
Bioactivity and Docking Affinity
- Molecular Docking: Minor substituent changes (e.g., furan vs. fluorobenzyl) alter binding pocket interactions. For example, the furan group in the target compound showed a docking score of −9.2 kcal/mol against PDE5, versus −8.7 kcal/mol for , likely due to furan’s smaller size enabling deeper pocket penetration .
- Bioactivity Clustering : Compounds with >70% Tanimoto similarity (Morgan fingerprints) shared overlapping kinase inhibition profiles, but the target compound’s furan substitution reduced off-target effects compared to fluorobenzyl analogs .
Pharmacokinetic Properties
- Solubility : The target compound’s aqueous solubility (12 µM) is higher than (8 µM) due to furan’s polarity, but lower than (18 µM) with a pyridine core .
- Metabolic Stability : Microsomal half-life (t1/2 = 45 min) is comparable to (50 min) but superior to (25 min), attributed to the stable pyrazolo[4,3-d]pyrimidin-7-one core .
Biological Activity
N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups, which may contribute to its biological properties. The presence of a pyrazolo[4,3-d]pyrimidine moiety is particularly noteworthy as similar compounds have been associated with various pharmacological effects.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on pyrimidine derivatives have shown that modifications at the C5 position can enhance their ability to inhibit cancer cell proliferation. Specifically, the introduction of electron-withdrawing groups has been correlated with increased cytotoxicity against various cancer cell lines .
Case Study:
A study published in Journal of Medicinal Chemistry highlighted that derivatives of pyrazolo[4,3-d]pyrimidines demonstrated potent activity against human cancer cell lines. The mechanism involves the inhibition of key enzymes involved in DNA replication and repair .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related triazole derivatives has shown promising antibacterial and antifungal activities. For example, a library of triazole derivatives was assessed for their efficacy against common pathogens, revealing minimal inhibitory concentrations (MICs) ranging from 1.1 to 4.4 µM for certain compounds .
Table 1: Summary of Biological Activities
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Significant antibacterial and antifungal activity |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the compound's structure influence its biological activity. The presence of specific substituents on the phenyl and pyrimidine rings can enhance or diminish activity against target cells.
Key Findings:
- Substituent Effects: Electron-withdrawing groups at specific positions on the phenyl ring have been shown to enhance anticancer activity.
- Furan Interaction: The furan moiety may play a role in increasing solubility and bioavailability, which are critical for effective drug action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
